(propan-2-yl)silane CAS No. 183452-18-8](/img/structure/B14262564.png)
[(Butan-2-yl)oxy](dimethoxy)(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)oxy(propan-2-yl)silane is an organosilicon compound with the molecular formula C₁₀H₂₄O₃Si. This compound is characterized by the presence of a silicon atom bonded to two methoxy groups, a butan-2-yl group, and a propan-2-yl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)oxy(propan-2-yl)silane typically involves the reaction of butan-2-ol, dimethoxypropanol, and a silicon-containing reagent such as chlorosilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon reagent. A common synthetic route is as follows:
Reaction of butan-2-ol with chlorosilane: Butan-2-ol is reacted with chlorosilane in the presence of a base such as triethylamine to form butan-2-yloxychlorosilane.
Reaction of butan-2-yloxychlorosilane with dimethoxypropanol: The butan-2-yloxychlorosilane is then reacted with dimethoxypropanol to form (Butan-2-yl)oxy(propan-2-yl)silane.
Industrial Production Methods
Industrial production of (Butan-2-yl)oxy(propan-2-yl)silane follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Butan-2-yl)oxy(propan-2-yl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding silanols and ketones.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and alcohols.
Oxidation: Silanols and ketones.
Substitution: Substituted organosilicon compounds with various functional groups.
科学研究应用
(Butan-2-yl)oxy(propan-2-yl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic and adhesive properties.
作用机制
The mechanism of action of (Butan-2-yl)oxy(propan-2-yl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to modify surfaces and biomolecules. The methoxy and butan-2-yl groups provide additional functionality, enabling the compound to participate in various chemical reactions and interactions.
相似化合物的比较
(Butan-2-yl)oxy(propan-2-yl)silane can be compared with other similar organosilicon compounds, such as:
Trimethoxysilane: Contains three methoxy groups bonded to silicon, making it more reactive towards hydrolysis.
Dimethyldimethoxysilane: Contains two methyl groups and two methoxy groups bonded to silicon, providing a balance between reactivity and stability.
Triethoxysilane: Contains three ethoxy groups bonded to silicon, offering different solubility and reactivity properties compared to methoxy-substituted silanes.
The uniqueness of (Butan-2-yl)oxy(propan-2-yl)silane lies in its combination of butan-2-yl and dimethoxypropan-2-yl groups, which provide specific reactivity and functionality not found in other organosilicon compounds.
属性
CAS 编号 |
183452-18-8 |
|---|---|
分子式 |
C9H22O3Si |
分子量 |
206.35 g/mol |
IUPAC 名称 |
butan-2-yloxy-dimethoxy-propan-2-ylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-7-9(4)12-13(10-5,11-6)8(2)3/h8-9H,7H2,1-6H3 |
InChI 键 |
KGJUWXGHVBTFHG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)O[Si](C(C)C)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


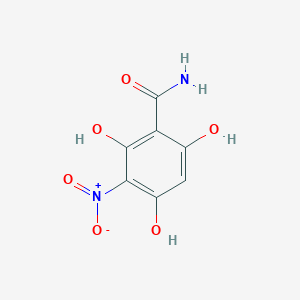
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
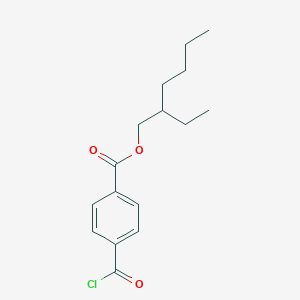
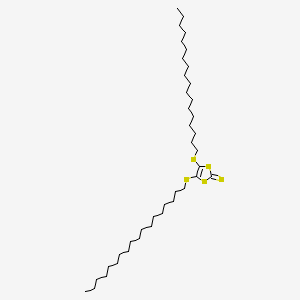
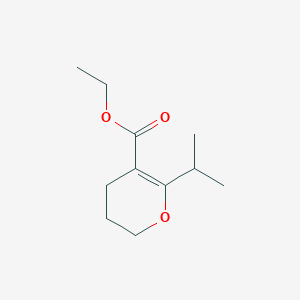
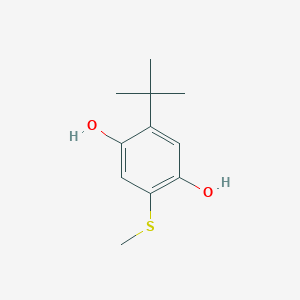
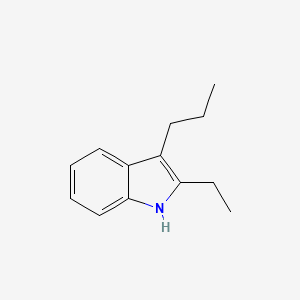




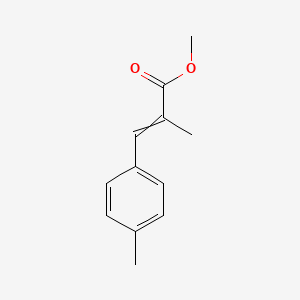

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
